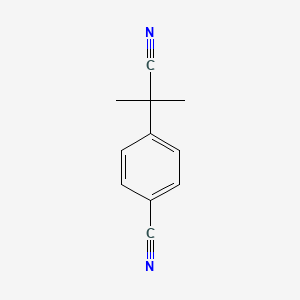
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid (1:1) is a chemical compound formed by the combination of 3-(Pyridin-2-yl)propanoic acid and sulfuric acid in a 1:1 molar ratioThe molecular formula of this compound is C8H11NO6S, and it has a molecular weight of 249.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid involves the reaction of 3-(Pyridin-2-yl)propanoic acid with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows:
C8H9NO2+H2SO4→C8H11NO6S
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the synthesis of various chemical intermediates and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can influence various biochemical and chemical processes, including catalysis and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-3-yl)propanoic acid
- 2-(Pyridin-2-yl)propanoic acid
- 3-Pyridinesulfonic acid
- 2-Amino-3-(pyridin-2-yl)propionic acid
Uniqueness
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid is unique due to its specific combination with sulfuric acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H11NO6S |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
3-pyridin-2-ylpropanoic acid;sulfuric acid |
InChI |
InChI=1S/C8H9NO2.H2O4S/c10-8(11)5-4-7-3-1-2-6-9-7;1-5(2,3)4/h1-3,6H,4-5H2,(H,10,11);(H2,1,2,3,4) |
InChI Key |
ZNEJNHOJQKSIDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8677588.png)



![N-[(3-aminophenyl)methyl]-2,3-dimethylaniline](/img/structure/B8677626.png)
![1-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone](/img/structure/B8677641.png)
![2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B8677649.png)


![[1,2,4]Triazolo[4,3-f]phenanthridine](/img/structure/B8677671.png)



